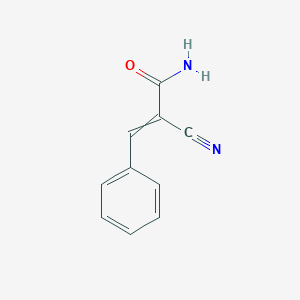

2-Cyano-3-phenylprop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGACPGKMWWAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-79-5 | |

| Record name | 2-Cyano-3-phenylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Knoevenagel Condensation for 2-Cyano-3-phenylprop-2-enamide Synthesis: A Technical Guide for Advanced Practitioners

This guide provides an in-depth examination of the Knoevenagel condensation for the synthesis of 2-cyano-3-phenylprop-2-enamide, a valuable α,β-unsaturated amide with applications in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings, the rationale behind procedural choices, and the critical parameters that govern success in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology.

Strategic Overview: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. It involves the reaction of a carbonyl compound, in this case benzaldehyde, with a compound possessing an active methylene group, here 2-cyanoacetamide.[1][2] The reaction is typically facilitated by a basic catalyst, often a weak amine, and proceeds through a nucleophilic addition followed by a dehydration step, yielding the characteristic α,β-unsaturated product.[1]

The choice of 2-cyanoacetamide as the active methylene component is strategic. The presence of both a nitrile (-CN) and an amide (-CONH2) group significantly increases the acidity of the methylene protons, allowing for facile deprotonation by a mild base.[1] This is a critical consideration, as strong bases could induce an undesired self-condensation of the aldehyde.[1]

Mechanistic Insights: A Stepwise Dissection

The synthesis of 2-cyano-3-phenylprop-2-enamide via the Knoevenagel condensation can be understood through the following key steps:

-

Carbanion Formation: A weak base, such as piperidine or trimethylamine, deprotonates the active methylene group of 2-cyanoacetamide.[3][4][5] This generates a resonance-stabilized carbanion, a potent nucleophile. The stability of this carbanion is crucial for the reaction to proceed efficiently under mild conditions.

-

Nucleophilic Attack: The newly formed carbanion executes a nucleophilic attack on the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[6]

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or the solvent, to form a β-hydroxy compound.[6]

-

Dehydration: The final step involves the elimination of a water molecule from the β-hydroxy intermediate, a process often facilitated by the base.[6] This dehydration step drives the reaction towards the formation of the thermodynamically stable conjugated system of 2-cyano-3-phenylprop-2-enamide.

The overall transformation is depicted in the following workflow:

Caption: Experimental workflow for the synthesis of 2-cyano-3-phenylprop-2-enamide.

A Validated Experimental Protocol

This protocol is a robust procedure for the synthesis of 2-cyano-3-phenylprop-2-enamide, designed for reproducibility and high yield.

Materials and Reagents

-

Benzaldehyde (Reagent Grade, ≥99%)

-

2-Cyanoacetamide (Reagent Grade, ≥99%)

-

Ethanol (Anhydrous, 200 proof)

-

Piperidine (Reagent Grade, ≥99%)

-

Distilled Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer with heating capabilities

-

Vacuum filtration apparatus

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve equimolar amounts of benzaldehyde and 2-cyanoacetamide in ethanol. A typical scale would be 10 mmol of each reactant in 50 mL of ethanol.

-

Catalyst Addition: To this stirred solution, add a catalytic amount of piperidine (approximately 5-10 drops).[2][7]

-

Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux.[2] Monitor the progress of the reaction using Thin Layer Chromatography (TLC), typically with a hexane:ethyl acetate (8:2) mobile phase.[3] The reaction is generally complete within 2-4 hours.[2]

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution as a crystalline solid.[2]

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[2]

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-cyano-3-phenylprop-2-enamide.[2] Dry the purified product in a vacuum oven to remove residual solvent.[2]

Critical Parameters and Optimization

The success of the Knoevenagel condensation is contingent upon several key parameters. Understanding their interplay is crucial for optimizing the reaction for yield and purity.

| Parameter | Influence on the Reaction | Recommended Conditions | Rationale & Field Insights |

| Catalyst | The choice and amount of catalyst are critical for initiating the reaction without promoting side reactions. | Weakly basic amines such as piperidine, trimethylamine, or ammonium acetate are preferred.[1][2][4] | Strong bases can lead to the self-condensation of benzaldehyde, reducing the yield of the desired product.[1] The basicity of the catalyst must be sufficient to deprotonate 2-cyanoacetamide but not so strong as to cause unwanted side reactions. |

| Solvent | The solvent influences the solubility of reactants and can affect the reaction rate. | Polar protic solvents like ethanol or methanol are commonly used.[2] | These solvents effectively dissolve the reactants and facilitate the reaction. However, in some cases, polar aprotic solvents may be preferred as protic solvents can interact with intermediates.[5] The choice of solvent can also impact the ease of product isolation, as the product often precipitates from the reaction mixture upon cooling. |

| Temperature | Reaction temperature affects the rate of reaction. | Refluxing in ethanol (approximately 78 °C) is a common condition.[2] | Elevated temperatures increase the reaction rate, leading to shorter reaction times. However, excessively high temperatures could lead to the formation of byproducts. Monitoring the reaction by TLC is essential to determine the optimal reaction time at a given temperature. |

| Stoichiometry | The ratio of reactants can influence the reaction equilibrium and final yield. | Equimolar amounts of benzaldehyde and 2-cyanoacetamide are typically used.[2] | Using a 1:1 molar ratio ensures the efficient conversion of both starting materials. A slight excess of one reactant is generally not necessary for this reaction. |

Characterization of 2-Cyano-3-phenylprop-2-enamide

Confirmation of the product's identity and purity is achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitrile (C≡N), amide (C=O and N-H), and the α,β-unsaturated system.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

Troubleshooting and Expert Recommendations

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; side reactions; loss of product during workup. | Monitor the reaction closely with TLC to ensure completion. Ensure the use of a mild base to avoid side reactions. Be careful during the washing step to avoid dissolving the product. |

| Product is an oil or does not precipitate | Impurities present; insufficient cooling. | Purify the crude product via column chromatography. Try cooling the reaction mixture in an ice bath to induce precipitation. |

| Broad NMR peaks | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. Recrystallize the product again to improve purity. |

Conclusion

The Knoevenagel condensation is a highly efficient and versatile method for the synthesis of 2-cyano-3-phenylprop-2-enamide. By carefully controlling the reaction parameters, particularly the choice of catalyst and solvent, researchers can achieve high yields of the pure product. The mechanistic understanding and practical insights provided in this guide are intended to empower scientists to confidently and successfully perform this valuable transformation in their own laboratories.

References

-

Wikipedia. Knoevenagel condensation. [Link]

-

SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

-

Mediterranean Journal of Medical Research. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]

-

YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]

-

ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. [Link]

-

Oreate AI Blog. Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]

- 5. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 2-Cyano-3-phenylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the physicochemical properties, synthesis, and characterization of 2-Cyano-3-phenylprop-2-enamide (CAS No. 709-79-5). This molecule, a derivative of the cinnamamide scaffold, serves as a valuable building block in medicinal chemistry and materials science. Its α,β-unsaturated system, coupled with the cyano and amide functionalities, imparts a unique electronic profile and reactivity, making it a key precursor for the synthesis of diverse heterocyclic compounds and molecules with significant biological activity.[1] This document consolidates available data on its chemical identity, spectroscopic signature, and stability, while providing validated, step-by-step protocols for its synthesis and analysis. The insights herein are intended to empower researchers to effectively utilize and modify this compound in their research and development endeavors.

Introduction and Significance

2-Cyano-3-phenylprop-2-enamide, also known as α-cyano cinnamamide, belongs to a class of compounds that has garnered significant scientific interest. The core structure, featuring a phenyl ring conjugated to a cyano-substituted acrylamide, is a Michael acceptor and participates readily in cycloaddition reactions, making it a versatile synthetic intermediate.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anticancer properties, as well as utility as corrosion inhibitors and functional materials with unique optical properties.[1][2]

Understanding the fundamental physicochemical properties of this parent compound is paramount for its effective application. Properties such as solubility, stability, and lipophilicity directly influence reaction kinetics, purification strategies, formulation development, and biological performance. This guide provides the foundational knowledge required for such endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the bedrock of reproducible science. The key identifiers and computed properties for 2-Cyano-3-phenylprop-2-enamide are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (E)-2-cyano-3-phenylprop-2-enamide | PubChem[1] |

| Synonyms | α-Cyano Cinnamamide, Benzalcyanoacetamide | EPA DSSTox, ECHA[1] |

| CAS Number | 709-79-5 | Benchchem[1] |

| Molecular Formula | C₁₀H₈N₂O | Benchchem[1] |

| Molecular Weight | 172.18 g/mol | Benchchem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C=C(C#N)C(=O)N | PubChem[1] |

| InChI Key | SKGACPGKMWWAIG-RMKNXTFCSA-N | Benchchem[1] |

Table 1: Core Identification and Computed Molecular Properties of 2-Cyano-3-phenylprop-2-enamide.

Note: Experimental data for properties such as melting point, boiling point, and LogP are not consistently reported in publicly available literature. Researchers should determine these values experimentally for their specific batches.

Synthesis: The Knoevenagel Condensation

The most efficient and widely adopted method for synthesizing 2-Cyano-3-phenylprop-2-enamide is the Knoevenagel condensation.[1][3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with a compound containing an active methylene group (2-cyanoacetamide).[4][5] The catalyst facilitates the deprotonation of the methylene group, creating a nucleophilic carbanion that attacks the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product.[4]

Figure 1: General workflow for the synthesis of 2-Cyano-3-phenylprop-2-enamide via Knoevenagel condensation.

Detailed Experimental Protocol

This protocol is a robust procedure adapted from established methodologies for the synthesis of (E)-2-cyanoacrylamides.[5][6]

-

Materials:

-

Benzaldehyde (1.0 eq)

-

2-Cyanoacetamide (1.0 eq)

-

Absolute Ethanol (as solvent)

-

Piperidine (catalyst, ~0.1 eq or 5-10 drops)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Magnetic stirrer with hotplate

-

TLC plates (silica gel)

-

Büchner funnel and vacuum flask

-

-

Procedure:

-

In a 100 mL round-bottom flask, combine benzaldehyde (1.0 eq) and 2-cyanoacetamide (1.0 eq).

-

Add absolute ethanol (~30-40 mL) and a magnetic stir bar. Stir the mixture at room temperature until all solids are dissolved.

-

To this solution, add a catalytic amount of piperidine (5-10 drops).

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (~78 °C) using a heating mantle.

-

Scientist's Note: The use of a basic catalyst like piperidine is crucial for deprotonating the methylene carbon of 2-cyanoacetamide, initiating the nucleophilic attack on the benzaldehyde carbonyl. Ethanol is an effective, environmentally conscious solvent choice for this reaction.[6]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30-60 minutes. A suitable mobile phase is typically a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is considered complete when the starting aldehyde spot has been consumed (typically 2-4 hours).

-

Upon completion, remove the flask from the heat source and allow it to cool to room temperature.

-

Place the flask in an ice bath for 30 minutes to maximize the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol or a cold ethanol/water mixture (1:1 v/v) to remove any unreacted starting materials or catalyst.[6]

-

Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

-

Self-Validation: The identity and purity of the final product must be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS).

-

Spectroscopic and Structural Characterization

Spectroscopic analysis provides a definitive fingerprint for the synthesized compound, confirming its structure and purity. The conjugated system and distinct functional groups of 2-Cyano-3-phenylprop-2-enamide give rise to a characteristic spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. Based on data from closely related analogues, the following spectral features are expected.[6]

| Technique | Expected Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~8.0 - 8.5 | Singlet, 1H (Vinylic proton, H-3) |

| ~7.4 - 7.9 | Multiplet, 5H (Aromatic protons) | |

| ~7.0 - 7.5 (broad) | Singlet, 2H (Amide protons, -CONH₂) | |

| ¹³C NMR | ~162 - 164 | Carbonyl carbon (C=O) |

| ~136 - 151 | Vinylic carbon (C-3) | |

| ~128 - 134 | Aromatic carbons | |

| ~115 - 118 | Cyano carbon (C≡N) | |

| ~105 - 110 | Vinylic carbon (C-2) |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Cyano-3-phenylprop-2-enamide in a suitable deuterated solvent (e.g., DMSO-d₆).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3450 - 3150 (two bands) | Primary Amide (-CONH₂)[1] |

| C≡N Stretch | 2230 - 2210 | Nitrile (-CN) |

| C=O Stretch | 1680 - 1650 | Amide I band |

| C=C Stretch | 1640 - 1610 | Alkene |

| N-H Bend | 1620 - 1590 | Amide II band |

| C-H Aromatic | 3100 - 3000 | Aromatic Ring |

Table 3: Characteristic Infrared Absorption Bands for 2-Cyano-3-phenylprop-2-enamide.

Structural Insights: Tautomerism and Supramolecular Assembly

Research on related 2-cyanoarylacrylamide derivatives has shown that these molecules can exhibit interesting structural phenomena. In solution, an equilibrium may exist between the amide and its iminol tautomer.[7] Furthermore, in the solid state, these molecules often form hydrogen-bonded dimers, which can arrange into parallel stacks through π-π interactions.[7] This capacity for self-assembly is a key consideration in materials science applications.

Figure 2: A logical workflow for the comprehensive physicochemical characterization of 2-Cyano-3-phenylprop-2-enamide.

Stability and Handling

While specific stability data for 2-Cyano-3-phenylprop-2-enamide is limited, compounds containing an α,β-unsaturated carbonyl system can be susceptible to degradation.

-

Hydrolytic Stability: The amide and cyano groups may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

-

Photostability: The extended conjugated system suggests potential sensitivity to UV light, which could lead to isomerization or polymerization. It is recommended to store the compound in amber vials, protected from light.

-

Thermal Stability: As a crystalline solid, it is expected to be thermally stable at ambient temperatures. Experimental determination via techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) is recommended to determine its decomposition temperature.

For handling, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Cyano-3-phenylprop-2-enamide is a synthetically accessible and highly versatile chemical entity. Its straightforward preparation via the Knoevenagel condensation, combined with its rich chemical functionality, positions it as a valuable starting material for a multitude of applications in drug discovery and materials science. This guide has provided a consolidated overview of its core properties and a practical framework for its synthesis and characterization. By leveraging this foundational knowledge, researchers can confidently and efficiently incorporate this potent building block into their synthetic programs to explore new chemical frontiers.

References

-

Request PDF. (2025, August 10). Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. Retrieved January 22, 2026, from [Link]

-

PMC - PubMed Central. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved January 22, 2026, from [Link]

-

LookChem. (n.d.). Cas 109-77-3,Malononitrile. Retrieved January 22, 2026, from [Link]

-

Chemsrc. (2025, August 20). Malononitrile | CAS#:109-77-3. Retrieved January 22, 2026, from [Link]

-

PubMed. (2022, January 13). The Compound (E)-2-Cyano- N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Retrieved January 22, 2026, from [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation reaction between benzaldehyde and... Retrieved January 22, 2026, from [Link]

-

SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved January 22, 2026, from [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved January 22, 2026, from [Link]

Sources

- 1. 2-Cyano-3-phenylacrylamide | 709-79-5 | Benchchem [benchchem.com]

- 2. The Compound (E)-2-Cyano- N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Cyano-3-phenylprop-2-enamide

This guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Cyano-3-phenylprop-2-enamide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to facilitate the structural elucidation and characterization of this compound.

Introduction

2-Cyano-3-phenylprop-2-enamide is a molecule of interest due to its conjugated system incorporating a phenyl ring, a cyano group, and an amide functionality. This unique electronic structure makes it a potential candidate for various applications, including as a building block in medicinal chemistry.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure.[2] This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation based on established principles of chemical shifts, coupling constants, and substituent effects.

Molecular Structure and NMR Assignment Strategy

A logical first step in the analysis of any molecule by NMR is to examine its structure for symmetry and to identify the different types of protons and carbons.

Figure 1: Molecular structure of 2-Cyano-3-phenylprop-2-enamide with atom numbering for NMR discussion.

The structure reveals several key features that will influence the NMR spectra:

-

Aromatic Protons: The phenyl ring contains five protons, which will likely appear as a complex multiplet due to their close chemical shifts and spin-spin coupling.

-

Vinylic Proton: A single proton is attached to the carbon-carbon double bond. Its chemical shift will be significantly influenced by the neighboring phenyl, cyano, and amide groups.

-

Amide Protons: The -NH₂ group has two protons. Their signal may be broad and its chemical shift can be concentration and solvent dependent.

-

Carbonyl Carbon: The carbon of the amide group (C=O) will have a characteristic downfield chemical shift in the ¹³C NMR spectrum.

-

Nitrile Carbon: The carbon of the cyano group (C≡N) will also have a distinct chemical shift.

-

Olefinic Carbons: The two carbons of the C=C double bond will be distinguishable based on their substitution.

-

Aromatic Carbons: The phenyl ring will show multiple signals in the ¹³C NMR spectrum, with the carbon attached to the vinyl group having a different chemical shift from the others.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Cyano-3-phenylprop-2-enamide is anticipated to exhibit signals corresponding to the aromatic, vinylic, and amide protons. The expected chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the cyano and amide groups, along with the conjugation from the phenyl ring, will play a significant role in deshielding the nearby protons.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Amide (NH₂) | 7.0 - 8.5 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. May exchange with D₂O. |

| Vinylic (=CH) | 7.5 - 8.2 | Singlet | Expected to be a singlet due to the absence of adjacent protons. Deshielded by the adjacent phenyl, cyano, and carbonyl groups.[4] |

| Aromatic (Ar-H) | 7.3 - 7.8 | Multiplet | The protons of the phenyl ring will likely appear as a complex multiplet. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 2-Cyano-3-phenylprop-2-enamide will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic environment.[5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 160 - 170 | Typical range for an amide carbonyl carbon.[6] |

| Aromatic (Ar-C) | 125 - 140 | Multiple signals are expected for the aromatic carbons. The ipso-carbon (attached to the double bond) will have a distinct shift. |

| Olefinic (=C-Ph) | 140 - 150 | Deshielded due to conjugation with the phenyl ring. |

| Olefinic (=C(CN)CONH₂) | 100 - 115 | Shielded relative to the other olefinic carbon due to the electronic effects of the cyano and amide groups. |

| Nitrile (C≡N) | 115 - 120 | Characteristic chemical shift for a nitrile carbon.[7] |

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of 2-Cyano-3-phenylprop-2-enamide, the following experimental protocol is recommended.

Figure 2: Recommended workflow for the NMR analysis of 2-Cyano-3-phenylprop-2-enamide.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 2-Cyano-3-phenylprop-2-enamide.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its high boiling point.[8][9] Chloroform-d (CDCl₃) is another common option.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[10]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

-

¹H NMR:

-

Use a standard 1D proton pulse program.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

The relaxation delay should be set to at least 1-2 seconds.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.[11]

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

A relaxation delay of 2-5 seconds is recommended.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

-

For both spectra, pick the peaks and report the chemical shifts in ppm relative to TMS.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Cyano-3-phenylprop-2-enamide. By understanding the expected chemical shifts and multiplicities, researchers can confidently interpret experimental data to confirm the structure and purity of this compound. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data. For complete and unambiguous assignment, especially of the aromatic region, two-dimensional NMR techniques such as COSY, HSQC, and HMBC may be employed.

References

- Benchchem. Technical Guide: Synthesis and Characterization of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide.

- ScienceOpen.

- ResearchGate.

- PubMed Central. Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide.

- Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Inform

- ResearchGate. Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid.

- Cambridge Isotope Laboratories, Inc.

- University of Wisconsin-Madison.

- Oregon St

- Metin, T. Basic ¹H- and ¹³C-NMR Spectroscopy.

- SpectraBase. 2-Cyano-3,3-bis(ethylthio)-1-phenyl-prop-2-en-1-one - Optional[¹³C NMR] - Chemical Shifts.

- Chemguide. interpreting C-13 NMR spectra.

- CORE. ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- MDPI. S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy.

- PubChem. 2-Cyano-3-phenylprop-2-enoic acid | C10H7NO2 | CID 70534.

- American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- American Chemical Society.

- Semantic Scholar. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.

- University of Wisconsin-Madison. Notes on NMR Solvents.

- MDPI. 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R.

- Chemistry LibreTexts. 19.5: Carbon-13 NMR.

- YouTube. sample 13C NMR spectra of compounds with common functional groups.

- PubChemLite. 2-cyano-3-phenylprop-2-enamide (C10H8N2O).

- MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.

- American Chemical Society.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- YouTube. 15.6a Interpreting NMR Example 1 | Organic Chemistry.

- Master Organic Chemistry. 13-C NMR - How Many Signals.

- YouTube. Carbon13 NMR - Two worked examples.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. chem.washington.edu [chem.washington.edu]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Infrared and mass spectrometry analysis of 2-Cyano-3-phenylprop-2-enamide

An In-Depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 2-Cyano-3-phenylprop-2-enamide

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of 2-Cyano-3-phenylprop-2-enamide (C₁₀H₈N₂O), a molecule of interest in medicinal chemistry and materials science.[1][2] We delve into the principles and practical application of two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices and data interpretation. Through detailed protocols, spectral analysis, and predicted fragmentation patterns, this guide serves as a self-validating reference for the robust structural elucidation of this compound.

Introduction: The Analytical Imperative

2-Cyano-3-phenylprop-2-enamide belongs to a class of compounds known as cyanoacrylamide derivatives, which are recognized for their diverse biological activities and utility as synthetic precursors.[3] Accurate and unambiguous structural confirmation is a prerequisite for any further investigation, be it for mechanistic studies, quality control, or regulatory submission. Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer complementary information, providing a powerful combination for molecular characterization. IR spectroscopy probes the vibrational modes of functional groups, offering a molecular "fingerprint," while MS provides information on the molecular weight and elemental composition, and its fragmentation patterns reveal the molecular scaffold.

Chemical Structure and Properties

Understanding the molecule's structure is fundamental to predicting its spectral behavior.

Figure 1: Structure of 2-Cyano-3-phenylprop-2-enamide (C₁₀H₈N₂O).

Key Structural Features:

-

Molecular Formula: C₁₀H₈N₂O[4]

-

Monoisotopic Mass: 172.06 Da[4]

-

Functional Groups: Phenyl ring, alkene (C=C), nitrile (C≡N), and a primary amide (-CONH₂).

-

Conjugation: The phenyl ring, alkene, nitrile, and carbonyl group form an extended conjugated system, which significantly influences both IR and MS behaviors.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations at specific frequencies, which correspond to the bonds and functional groups within the structure.

Causality Behind Experimental Choices

The choice of sampling technique is critical. For a solid sample like 2-Cyano-3-phenylprop-2-enamide, Attenuated Total Reflectance (ATR) is often preferred over KBr pellets or Nujol mulls.

-

Expertise & Experience: ATR-FTIR requires minimal sample preparation, avoids the potential for hygroscopic KBr to introduce water peaks (broad O-H stretches), and ensures good particle contact with the crystal, leading to high-quality, reproducible spectra. The pressure applied in an ATR setup also minimizes issues with sample crystallinity and preferred orientation that can affect transmission methods.

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is purged and a fresh background spectrum is collected to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, solid 2-Cyano-3-phenylprop-2-enamide sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition:

-

Apply consistent pressure using the ATR anvil to ensure optimal contact.

-

Scan the sample, typically over a range of 4000–400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Process the resulting interferogram with a Fourier transform to generate the final spectrum.

-

-

Data Analysis: Identify and annotate the key absorption bands, correlating them to the known functional groups of the molecule.

Predicted IR Spectrum and Interpretation

The conjugated nature of the molecule is expected to shift the frequencies of the C=O, C=C, and C≡N stretching vibrations to lower wavenumbers (a bathochromic shift) compared to their non-conjugated counterparts.[5] This is due to the delocalization of π-electrons, which slightly weakens these double and triple bonds, lowering the energy required to excite their vibrations.

Table 1: Predicted IR Absorption Bands for 2-Cyano-3-phenylprop-2-enamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale & Comments |

| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amide (-NH₂) | Medium (two bands) | The presence of two distinct peaks confirms a primary amide.[6][7] |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) & Alkene | Medium to Weak | Absorptions above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[5][8] |

| ~2225 | C≡N Stretch | Nitrile | Strong, Sharp | Conjugation lowers this frequency from the typical ~2250 cm⁻¹ for saturated nitriles.[7][9] |

| ~1660 | C=O Stretch (Amide I) | Primary Amide | Strong | The frequency is lowered from ~1690 cm⁻¹ due to conjugation with the C=C bond.[10] |

| ~1625 | C=C Stretch | Alkene | Medium | This peak may overlap with or be close to the Amide II band. |

| ~1600 | N-H Bend (Amide II) | Primary Amide | Medium | A key characteristic band for primary amides.[11] |

| 1585, 1500-1400 | C=C In-Ring Stretch | Aromatic (Phenyl) | Medium to Weak | Multiple sharp bands are characteristic of the aromatic ring.[8][10] |

| 900-675 | C-H Out-of-Plane Bend | Aromatic (Phenyl) | Strong | The exact position is diagnostic of the monosubstitution pattern on the phenyl ring.[8] |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, a roadmap of the molecule's connectivity. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation, which is highly useful for structural elucidation.

Causality Behind Experimental Choices

-

Expertise & Experience: Electron Ionization (EI) at 70 eV is the industry standard for creating library-searchable mass spectra. This energy level is high enough to reliably produce a rich fragmentation pattern but low enough to often preserve a detectable molecular ion peak (M⁺•). The stability of the aromatic ring in 2-Cyano-3-phenylprop-2-enamide suggests the molecular ion will be sufficiently abundant to be observed.[12] For confirmation of the molecular ion, a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used as a complementary, self-validating system.

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the vaporized sample molecules with electrons accelerated to 70 eV in the ion source.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Separate the ions based on their mass-to-charge ratio (m/z) and detect them to generate the mass spectrum.

Figure 2: Combined experimental workflow for IR and MS analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum is predicted to show a clear molecular ion peak at m/z 172, consistent with the compound's molecular weight and the Nitrogen Rule (an even number of nitrogen atoms results in an even nominal mass).[13] The fragmentation will be dictated by the stability of the resulting ions and neutral losses.

Figure 3: Predicted major fragmentation pathways for 2-Cyano-3-phenylprop-2-enamide.

Table 2: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Structure | Neutral Loss | Rationale & Comments |

| 172 | [C₁₀H₈N₂O]⁺• | - | Molecular Ion (M⁺•) . Its presence confirms the molecular weight. Expected to be reasonably intense due to the aromatic system. |

| 156 | [C₁₀H₇NO]⁺ | •NH₂ | Loss of the amino radical. This is a common fragmentation for primary amides. |

| 128 | [C₉H₆N]⁺ | •CONH₂ | Base Peak Candidate. Loss of the entire carbamoyl radical leads to a highly stabilized, conjugated cation. This type of fragmentation is well-documented for related structures.[14] |

| 102 | [C₈H₆]⁺• | •CN (from m/z 128) | Loss of a cyanide radical from the m/z 128 fragment, potentially leading to a phenylacetylene cation radical. |

| 77 | [C₆H₅]⁺ | C₄H₃N₂O | Phenyl Cation. A very common and stable fragment in the mass spectra of compounds containing a phenyl group.[15] |

Conclusion: A Synergistic Approach

Neither IR spectroscopy nor mass spectrometry alone can provide absolute structural proof. However, when used in concert, they offer a powerful and confirmatory analytical strategy.

-

IR spectroscopy confirms the presence of the required functional puzzle pieces: the primary amide, nitrile, alkene, and monosubstituted phenyl ring.

-

Mass spectrometry pieces them together, confirming the total mass (molecular weight) and showing how they are connected through a logical fragmentation pattern. The loss of a 44 Da fragment (•CONH₂) strongly supports the amide structure, while the presence of the m/z 77 peak confirms the phenyl moiety.

This guide provides the foundational framework and expected results for the analysis of 2-Cyano-3-phenylprop-2-enamide. Any deviation from these predicted spectra would be a strong indicator of impurities, isomerization, or an incorrect structural assignment, thereby underscoring the diagnostic and quality control power of this combined analytical approach.

References

-

Chemsrc. (n.d.). CAS#:23795-44-0 | 2-cyano-N,N-dimethyl-3-phenylprop-2-enamide. Retrieved from [Link]

-

ResearchGate. (2022). MS spectra showing fragmentation patterns of cinnamic acid derivatives.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-3-phenylprop-2-enoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-3-phenylpropionic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]

-

FooDB. (2010). Showing Compound (±)-Aegeline (FDB011473). Retrieved from [Link]

-

PubMed Central. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-cyano-3-phenylprop-2-enamide (C10H8N2O). Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

-

PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Propenal, 3-phenyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Propen-1-ol, 3-phenyl-. Retrieved from [Link]

-

mVOC 4.0. (n.d.). (E)-3-phenylprop-2-enal. Retrieved from [Link]

-

PubMed Central. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3'-nitropropiophenone. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. PubChemLite - 2-cyano-3-phenylprop-2-enamide (C10H8N2O) [pubchemlite.lcsb.uni.lu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

The Multifaceted Mechanisms of 2-Cyano-3-aryl-prop-2-enamides: A Technical Guide for Drug Discovery Professionals

Introduction: A Privileged Scaffold with Diverse Biological Activities

The 2-cyano-3-aryl-prop-2-enamide core is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This structural motif, characterized by an electron-withdrawing cyano group and a reactive α,β-unsaturated amide system, serves as a Michael acceptor, enabling it to interact with nucleophilic residues in biological targets. The remarkable diversity in the pharmacological effects of these compounds stems from the specific substitutions on the aryl ring and the amide nitrogen, which fine-tune their reactivity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this compound class, focusing on their roles as inhibitors of deubiquitinases (DUBs), Transforming Growth Factor-beta-Activated Kinase 1 (TAK1), and Dihydroorotate Dehydrogenase (DHODH).

I. Inhibition of Deubiquitinases (DUBs): Modulating the Ubiquitin-Proteasome System

A prominent class of 2-cyano-3-aryl-prop-2-enamides, exemplified by the small molecule WP1130 and its analogs G9 and C6, function as potent inhibitors of deubiquitinases (DUBs).[1][2] DUBs are critical regulators of the ubiquitin-proteasome system, responsible for removing ubiquitin chains from substrate proteins, thereby rescuing them from degradation and modulating various cellular processes.[3] The dysregulation of DUB activity is implicated in numerous diseases, including cancer and infectious diseases, making them attractive therapeutic targets.[3]

Molecular Mechanism of DUB Inhibition

The 2-cyanoacrylamide moiety in these compounds acts as a Michael acceptor, forming a covalent adduct with the catalytic cysteine residue in the active site of susceptible DUBs. WP1130 has been shown to be a partly selective DUB inhibitor, targeting enzymes such as USP9x, USP5, USP14, and UCH37.[1][4] This inhibition leads to the rapid accumulation of polyubiquitinated proteins within the cell, as the normal deubiquitination process is blocked.

Downstream Cellular Consequences

The accumulation of polyubiquitinated proteins triggers a cascade of cellular events. A key consequence is the formation of juxtanuclear aggresomes, which are cellular inclusions that sequester misfolded and aggregated proteins.[1] This process is a cellular response to proteotoxic stress. The inhibition of specific DUBs also leads to the downregulation of anti-apoptotic proteins like MCL-1 and the upregulation of pro-apoptotic proteins such as p53, ultimately driving the tumor cells towards apoptosis.[1]

In the context of infectious diseases, DUB inhibitors like WP1130 and its derivatives have demonstrated anti-infective activity against intracellular pathogens such as murine norovirus (MNV) and Listeria monocytogenes.[2][5] This effect is mediated through the activation of the unfolded protein response (UPR), a cellular stress response pathway that can inhibit viral replication.[2][4]

Caption: DUB Inhibition by 2-Cyano-3-aryl-prop-2-enamides.

Experimental Validation

The mechanism of DUB inhibition by 2-cyano-3-aryl-prop-2-enamides can be validated through a series of well-established experimental protocols.

| Experimental Assay | Purpose | Typical Results |

| In Vitro DUB Activity Assay | To measure the direct inhibitory effect of the compound on purified DUB enzymes. | Decreased cleavage of a fluorogenic ubiquitin substrate (e.g., Ub-AMC) in the presence of the inhibitor. |

| Western Blot for Ubiquitinated Proteins | To detect the accumulation of polyubiquitinated proteins in cell lysates following treatment. | Increased high-molecular-weight smears corresponding to polyubiquitinated proteins. |

| Immunofluorescence Microscopy | To visualize the formation of aggresomes. | Punctate, perinuclear staining of ubiquitin and aggresome markers (e.g., vimentin). |

| Cell Viability/Apoptosis Assays | To assess the cytotoxic effects of the compounds on cancer cells. | Increased apoptosis as measured by assays such as Annexin V/PI staining or caspase activation. |

| Viral Titer/Bacterial Replication Assays | To determine the anti-infective efficacy of the compounds. | Reduction in viral titers or intracellular bacterial load in infected host cells. |

Protocol: Western Blot for Detection of Polyubiquitinated Proteins

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 murine macrophages) at an appropriate density and allow to adhere overnight. Treat cells with the 2-cyano-3-aryl-prop-2-enamide compound (e.g., C6) at various concentrations for the desired time course.[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for ubiquitin (poly- and monoubiquitin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

II. Reversible Covalent Inhibition of TAK1: Targeting Inflammatory Pathways

Another important mechanism of action for a subset of 2-cyano-3-aryl-prop-2-enamides is the inhibition of Transforming Growth Factor-beta-Activated Kinase 1 (TAK1).[6][7][8] TAK1 is a key serine/threonine kinase that plays a central role in signaling cascades that regulate inflammation and cell survival, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[6][8]

Molecular Mechanism of TAK1 Inhibition

Imidazopyridine derivatives containing a 2-cyanoacrylamide moiety have been developed as reversible covalent inhibitors of TAK1.[6][7][8] The 2-cyanoacrylamide group acts as a Michael acceptor, forming a reversible covalent bond with a specific cysteine residue in the TAK1 active site.[7] The reversibility of this interaction is a key design feature, as it can limit off-target binding and potentially reduce toxicity compared to irreversible inhibitors.[6][7][8] The electron-withdrawing nature of the two activating groups (cyano and amide) increases the acidity of the α-carbon in the covalent adduct, facilitating the reverse Michael reaction.[7][8]

Downstream Cellular Consequences

By inhibiting TAK1, these compounds block the downstream activation of the NF-κB and MAPK signaling pathways.[6][8] This leads to a reduction in the production of pro-inflammatory cytokines and can induce apoptosis in cancer cells that rely on TAK1-mediated survival signals.[6][8]

Caption: Reversible Covalent Inhibition of TAK1 Signaling.

Experimental Validation

The efficacy and mechanism of TAK1 inhibitors are typically assessed using the following experimental approaches:

| Experimental Assay | Purpose | Typical Results |

| In Vitro Kinase Assay | To determine the direct inhibitory potency of the compound against purified TAK1 enzyme. | A dose-dependent decrease in the phosphorylation of a model substrate, with calculation of an IC50 value. |

| Reversibility Assay | To confirm the reversible nature of the covalent inhibition. | Recovery of enzyme activity after dilution or dialysis of the inhibitor-enzyme complex. A reaction with a thiol-containing small molecule like β-mercaptoethanol can also demonstrate reversibility.[6][7][8] |

| Western Blot for Phosphorylated Proteins | To assess the inhibition of TAK1 signaling in cells. | Decreased phosphorylation of downstream targets such as IκBα, p38, and JNK. |

| Reporter Gene Assay | To measure the inhibition of NF-κB- or AP-1-dependent gene transcription. | Reduced luciferase activity in cells transfected with an NF-κB or AP-1 reporter construct. |

Protocol: In Vitro TAK1 Kinase Assay

-

Reagents: Purified active TAK1 enzyme, kinase buffer, ATP, and a suitable substrate (e.g., a peptide substrate).

-

Inhibitor Preparation: Prepare serial dilutions of the 2-cyano-3-aryl-prop-2-enamide inhibitor in DMSO.

-

Kinase Reaction: In a microplate, combine the TAK1 enzyme, the inhibitor at various concentrations, and the substrate in the kinase buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Detection: After a defined incubation period, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., a phosphospecific antibody-based ELISA or a luminescence-based assay that measures ATP consumption).

-

Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

III. Inhibition of Dihydroorotate Dehydrogenase (DHODH): A Strategy for Immunosuppression and Antiproliferation

The 2-cyano-3-aryl-prop-2-enamide scaffold is also found in inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10] The active metabolite of the immunosuppressive drug leflunomide, A77 1726, possesses a related 2-cyano-3-hydroxy-propenamide structure and is a well-characterized DHODH inhibitor.[9][11]

Molecular Mechanism of DHODH Inhibition

DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine monophosphate (UMP).[9][12] Inhibitors like A77 1726 bind to the enzyme and block its catalytic activity.[9] This leads to a depletion of the intracellular pyrimidine pool, which is essential for the synthesis of DNA and RNA.

Downstream Cellular Consequences

Rapidly proliferating cells, such as activated lymphocytes, are particularly dependent on the de novo pyrimidine synthesis pathway to meet their metabolic demands.[11] By inhibiting DHODH, these compounds exert a cytostatic effect on these cells, leading to cell cycle arrest.[13] This mechanism underlies the immunosuppressive and anti-inflammatory properties of DHODH inhibitors.[9][11] The antiproliferative effects of DHODH inhibition are also being explored for cancer therapy.[14]

Caption: Inhibition of DHODH and De Novo Pyrimidine Synthesis.

Experimental Validation

The inhibition of DHODH and its cellular consequences can be investigated using the following experimental methods:

| Experimental Assay | Purpose | Typical Results |

| In Vitro DHODH Enzyme Activity Assay | To measure the direct inhibition of purified DHODH enzyme. | Decreased reduction of an electron acceptor like 2,6-dichloroindophenol (DCIP) in the presence of the inhibitor.[15][16] |

| Cell Proliferation Assay | To assess the cytostatic effect of the compound on rapidly dividing cells. | Inhibition of cell growth, which can be rescued by the addition of exogenous uridine to the culture medium.[9] |

| Cell Cycle Analysis | To determine the effect of the inhibitor on cell cycle progression. | Arrest of cells in the G1 or S phase of the cell cycle. |

| Metabolite Analysis | To directly measure the impact on the pyrimidine biosynthesis pathway. | Accumulation of dihydroorotate and depletion of orotate and downstream pyrimidine nucleotides. |

Protocol: DHODH Enzyme Activity Assay (DCIP-based)

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl, KCl, and a detergent like Triton X-100.[17]

-

Reagents: Prepare solutions of recombinant human DHODH, dihydroorotate (substrate), coenzyme Q10 (or a synthetic analog), and DCIP (chromogenic substrate).[15][17]

-

Inhibitor Preparation: Prepare serial dilutions of the 2-cyano-3-aryl-prop-2-enamide inhibitor in DMSO.

-

Assay Procedure: In a 96-well plate, pre-incubate the DHODH enzyme with the inhibitor and coenzyme Q10.[15]

-

Initiation of Reaction: Initiate the reaction by adding dihydroorotate and DCIP.

-

Measurement: Monitor the decrease in absorbance of DCIP at 600 nm over time, which corresponds to its reduction by the active enzyme.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion: A Scaffold for Targeted Drug Discovery

The 2-cyano-3-aryl-prop-2-enamide scaffold represents a remarkable example of a privileged structure in medicinal chemistry, capable of interacting with a diverse range of biological targets through distinct mechanisms of action. By strategically modifying the aryl and amide substituents, researchers can develop highly potent and selective inhibitors of DUBs, TAK1, DHODH, and other enzymes. A thorough understanding of the underlying molecular mechanisms, as detailed in this guide, is crucial for the rational design and development of novel therapeutics based on this versatile chemical framework. The experimental protocols provided herein offer a robust foundation for researchers to validate the mechanism of action of new 2-cyano-3-aryl-prop-2-enamide derivatives and to advance the most promising candidates in the drug discovery pipeline.

References

-

Kang, S. J., Lee, J. W., Song, J., Park, J., Choi, J., Suh, K. H., & Min, K. H. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936. [Link]

-

Kang, S. J., Lee, J. W., Song, J., Park, J., Choi, J., Suh, K. H., & Min, K. H. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936. [Link]

-

Kang, S. J., Lee, J. W., Song, J., Park, J., Choi, J., Suh, K. H., & Min, K. H. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Semantic Scholar. [Link]

-

Davis, J. P., Cain, G. A., Pitts, W. J., Magolda, R. L., & Copeland, R. A. (1996). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. Biochemistry, 35(4), 1270–1273. [Link]

-

Burger, D., Begué-Pastor, N., Dayer, J. M., & Gold, G. (2003). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Arthritis Research & Therapy, 5(3), R149–R155. [Link]

-

Kirsch, B. M., Zeyda, M., Stuhlmeier, K. M., Grisar, J., Smolen, J. S., & Stulnig, T. M. (2005). The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function. Arthritis Research & Therapy, 7(3), R694–R703. [Link]

-

ResearchGate. (n.d.). The USP9X inhibitor WP1130 or G9 induces apoptosis more prominently in...[Link]

-

Luo, M., He, L., & Li, J. (2021). DHODH and cancer: promising prospects to be explored. Journal of Cancer Research and Clinical Oncology, 147(11), 3179–3192. [Link]

-

Wang, X., Li, Y., Mao, H., Liu, S., Yang, J., & Zhang, G. (2020). A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. The FASEB Journal, 34(8), 10132–10145. [Link]

-

ResearchGate. (n.d.). Mode of action of leflunomide. A77 1726 inhibits dihydro-orotate...[Link]

-

Perry, A. K., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. ResearchGate. [Link]

-

Perry, A. K., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(7), 4099-4107. [Link]

-

Kapuria, V., Peterson, L. F., Fang, D., Bornmann, W. G., Talpaz, M., & Donato, N. J. (2010). Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis. Cancer Research, 70(22), 9265–9276. [Link]

-

ResearchGate. (2025). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. [Link]

-

Onishi, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15478. [Link]

-

Perry, A. K., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(7), 4099-4107. [Link]

-

Batt, D. G., et al. (1995). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide and related compounds. Journal of Medicinal Chemistry, 38(25), 5051-5066. [Link]

-

Perry, M. V., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science, 382(6673), 947-952. [Link]

-

Peterson, L. F., et al. (2012). Antiviral Activity of a Small Molecule Deubiquitinase Inhibitor Occurs via Induction of the Unfolded Protein Response. PLOS Pathogens, 8(7), e1002783. [Link]

-

ResearchGate. (n.d.). Reversible covalent BTK inhibitors based on inverted cyanoacrylamides.[Link]

-

ResearchGate. (n.d.). Examples of reversible covalent protein kinase inhibitors bearing α-cyanoacrylamide warheads.[Link]

-

Liu, X., et al. (2017). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal, 284(16), 2697-2709. [Link]

-

Das, S., et al. (2025). The deubiquitinase inhibitor WP1130 drives nuclear aggregation and reactivation of mutant p53 for selective cancer cell targeting. The FEBS Journal. [Link]

-

Das, S., et al. (2025). The deubiquitinase inhibitor WP1130 drives nuclear aggregation and reactivation of mutant p53 for selective cancer cell targeting. The FEBS Journal, 292(11), 2823-2842. [Link]

-

Varca, A. C., et al. (2021). Identification and validation of Selective Deubiquitinase Inhibitors. Cell Chemical Biology, 28(12), 1721-1733.e10. [Link]

-

Henes, M., et al. (2023). Accelerating inhibitor discovery for deubiquitinating enzymes. Nature Communications, 14(1), 698. [Link]

-

Phillips, M. A., et al. (2021). Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series. Journal of Medicinal Chemistry, 64(15), 11535-11557. [Link]

-

Wang, Y., et al. (2022). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses, 14(5), 1056. [Link]

-

Harrigan, J. A., et al. (2018). Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics. Journal of Clinical Medicine, 7(10), 337. [Link]

-

de Oliveira, J. M. P. R., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 27(19), 6563. [Link]

-

Al-Qaisi, Z. A., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. European Journal of Medicinal Chemistry, 278, 116773. [Link]

Sources

- 1. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of a Small Molecule Deubiquitinase Inhibitor Occurs via Induction of the Unfolded Protein Response | PLOS Pathogens [journals.plos.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]

- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Targets of 2-Cyano-3-phenylprop-2-enamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-cyano-3-phenylprop-2-enamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core structure have been investigated for their potential as therapeutic agents in a multitude of disease areas, including oncology, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the key biological targets of 2-cyano-3-phenylprop-2-enamide derivatives. We will delve into the molecular mechanisms of action, present supporting experimental evidence, and provide detailed protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this promising class of molecules.

Introduction: The 2-Cyano-3-phenylprop-2-enamide Scaffold - A Privileged Structure in Drug Discovery

The 2-cyano-3-phenylprop-2-enamide core, characterized by a phenyl ring connected to a propenamide backbone with a cyano group at the 2-position, represents a privileged structure in drug discovery. This assertion is based on the recurrent appearance of this motif in a variety of biologically active compounds. The inherent reactivity of the α,β-unsaturated system, coupled with the diverse substitutions possible on the phenyl ring and the amide nitrogen, allows for the fine-tuning of electronic and steric properties, leading to selective interactions with a range of biological targets.

Historically, derivatives of this scaffold, particularly the tyrphostins, were among the first small molecules developed as tyrosine kinase inhibitors.[1] This pioneering work paved the way for the development of targeted cancer therapies. Since then, the therapeutic potential of 2-cyano-3-phenylprop-2-enamide derivatives has expanded to encompass a wider array of targets, highlighting the remarkable versatility of this chemical scaffold.

Key Biological Targets and Mechanisms of Action

This section will explore the primary biological targets of 2-cyano-3-phenylprop-2-enamide derivatives, detailing the molecular interactions and downstream cellular consequences.

Protein Tyrosine Kinases: Pioneering Targeted Cancer Therapy

Protein tyrosine kinases (PTKs) are a large family of enzymes that play a critical role in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[1] Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2]

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands, initiates a signaling cascade that promotes cell proliferation and survival.[3] Overexpression and mutations of EGFR are frequently observed in various cancers, including non-small-cell lung cancer and breast cancer.[2][4]

Many 2-cyano-3-phenylprop-2-enamide derivatives, often referred to as tyrphostins , were among the first synthetic inhibitors of EGFR.[1] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the phosphorylation of downstream substrates.[1] The ability to design tyrphostins that can discriminate between closely related kinases, such as EGFR and HER2, underscores the potential for developing highly selective inhibitors.[1] For instance, Tyrphostin AG1478 has been shown to effectively inhibit the proliferation and invasion of human breast cancer cells by suppressing EGFR signaling.[4]

Signaling Pathway of EGFR Inhibition:

Caption: Inhibition of the EGFR signaling pathway by a 2-cyano-3-phenylprop-2-enamide derivative.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Tyrphostin AG1478 | MDA-MB-231 (Breast Cancer) | Varies with dose | [4] |

| Compound 3f | T-47D (Breast Cancer) | 0.121 ± 0.004 | [5] |

| PD4 | Wild-type EGFR | 0.00478 ± 0.00073 | [6] |

| PD13 | L858R/T790M mutant EGFR | 0.01051 ± 0.00071 | [6] |

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, where it regulates the expression of genes involved in cell proliferation, survival, and inflammation.[7] Constitutive activation of STAT3 is a common feature in many human cancers, making it a validated target for cancer therapy.[8]

Certain 2-cyano-3-phenylprop-2-enamide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[7][8] These inhibitors can act by preventing the phosphorylation and subsequent dimerization of STAT3, which is essential for its nuclear translocation and transcriptional activity.[7] For example, the inhibitor S3I-201 was initially thought to block STAT3 function by binding to its SH2 domain; however, it was later shown to act as a non-selective alkylating agent.[9][10] This highlights the importance of thorough mechanistic studies.

Workflow for Identifying STAT3 Inhibitors:

Caption: A typical workflow for the identification and characterization of STAT3 inhibitors.

Janus Kinases (JAKs): Targeting Autoimmune and Inflammatory Diseases